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Compound of Interest

Compound Name: 3-Methoxypiperidine hydrochloride

Cat. No.: B1592737

An In-Depth Technical Guide to 3-Methoxypiperidine Hydrochloride: Properties, Analysis,
and Applications for the Research Professional

Abstract: 3-Methoxypiperidine hydrochloride is a pivotal heterocyclic building block in
modern medicinal chemistry and drug development. Its piperidine core is a common motif in
numerous biologically active compounds, and the methoxy substituent provides a key vector
for structural modification and optimization of physicochemical properties. This guide offers a
comprehensive technical overview of 3-Methoxypiperidine hydrochloride, consolidating its
core physical and chemical properties, outlining detailed protocols for its analytical
characterization, and discussing its applications. This document is intended for researchers,
synthetic chemists, and drug development professionals who utilize or intend to utilize this
versatile intermediate.

Core Physicochemical & Structural Properties

3-Methoxypiperidine hydrochloride is the salt form of the parent compound, 3-
Methoxypiperidine. The formation of the hydrochloride salt significantly enhances the
compound's stability and aqueous solubility, making it more amenable to handling, formulation,
and biological testing compared to the free base.[1][2] The free base is described as a
colorless liquid that is sensitive to air, whereas the hydrochloride is typically an off-white to light
yellow solid.[3][4][5]

Key physicochemical data are summarized in the table below.
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Property Value Source(s)
Chemical Formula CeH14CINO

Molecular Weight 151.64 g/mol [5]1[6]
Appearance Off-white to light yellow solid [5]

Melting Point 108-112 °C [7]

Boiling Point 189.9 °C at 760 mmHg [7]

Density 0.879 g/cm?3 [7]

pKa (Predicted, Free Base) 9.35+0.10 [4]

Free base is soluble in water
- and organic solvents.
Solubility _ [3]
Hydrochloride form enhances

solubility.

CAS Number 688809-94-1 [7]

Synthesis Context & Role in Drug Development

The primary value of 3-Methoxypiperidine hydrochloride lies in its utility as a synthetic
intermediate for more complex molecules, particularly in the development of novel therapeutic
agents.[4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing
in numerous CNS-active agents and other pharmaceuticals. The methoxy group at the 3-
position offers a handle for further chemical modification or can itself be a critical
pharmacophoric element.

A common synthetic route to the parent amine involves the reduction of 3-methoxypyridine.[4]
Once formed, the free base is typically converted to the hydrochloride salt for improved
handling. It then serves as a key building block, as illustrated in the following conceptual
workflow.
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Caption: Synthetic utility of 3-Methoxypiperidine HCI.

Spectroscopic & Structural Characterization

Verifying the identity and structure of 3-Methoxypiperidine hydrochloride is crucial. A
combination of spectroscopic techniques provides a complete picture of the molecule. While a
public repository of the official spectra for this specific salt is not readily available, its features
can be reliably predicted based on its structure and established principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in
solution.

» 1H NMR Spectroscopy (Predicted): In a suitable deuterated solvent like D20 or DMSO-ds,
the *H NMR spectrum is expected to show distinct signals for each unique proton
environment.

o ~3.3 ppm (singlet, 3H): The three protons of the methoxy (-OCHs) group.
o ~3.5-3.8 ppm (multiplet, 1H): The proton on C3, deshielded by the adjacent oxygen atom.

o ~2.8-3.4 ppm (multiplet, 4H): Protons on C2 and C6, adjacent to the nitrogen atom. These
will be deshielded due to the electron-withdrawing nature of the protonated nitrogen.

o ~1.5-2.2 ppm (multiplet, 4H): The remaining methylene protons on C4 and C5 of the
piperidine ring.

o Broad, downfield signal (>9.0 ppm): The two protons on the positively charged nitrogen
atom (NHz%). The exact shift and appearance can vary depending on the solvent and
concentration.

e 13C NMR Spectroscopy (Predicted): The proton-decoupled 3C NMR spectrum should display
six unigue signals, corresponding to the six carbon atoms in the molecule.

o ~75-80 ppm: C3, the carbon atom bonded to the methoxy group's oxygen.[8]
o ~55-60 ppm: The methoxy group carbon (-OCHS3).[8]
o ~45-55 ppm: C2 and C6, the carbons adjacent to the nitrogen.[9]

o ~20-30 ppm: C4 and C5, the remaining ring carbons.[9]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in the molecule. For the
hydrochloride salt, the spectrum would be characterized by:
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e 2700-3000 cm~? (broad, strong): N-H stretching vibrations from the secondary ammonium
salt (R2NHz%). This is often a very prominent and characteristic feature.

e 2850-2960 cm~! (medium-strong): C-H stretching from the alkyl portions of the piperidine
ring and methoxy group.

e ~1580-1600 cm~t and ~2400-2600 cm~*: N-H bending and combination bands, also
characteristic of ammonium salts.

1080-1150 cm~? (strong): C-O stretching from the ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule. When analyzed by a technique like electrospray ionization (ESI), the spectrum would
primarily show the molecular ion of the free base.

o Predicted Molecular lon (M+H)*:m/z 116.11, corresponding to the protonated free base
[CeH14aNO]*.

o Key Fragmentation: Common fragmentation pathways for piperidine rings include alpha-
cleavage (loss of radicals adjacent to the nitrogen) and loss of substituents. A prominent
fragment would likely be observed from the loss of the methoxy group (-OCHs), resulting in
an ion at m/z 85.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug
development. The following section provides exemplary, field-proven protocols for the analysis
of 3-Methoxypiperidine hydrochloride.
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Caption: General analytical workflow for quality control.

Exemplary Protocol: Purity Determination by HPLC

Causality: 3-Methoxypiperidine lacks a strong UV chromophore, making direct UV detection in
HPLC challenging. Therefore, a pre-column derivatization strategy is employed to attach a UV-
active molecule, enabling sensitive and accurate quantification of the analyte and any related
impurities.[10] This protocol uses Dansyl Chloride as the derivatizing agent.

Methodology:
¢ Preparation of Solutions:
o Diluent: Acetonitrile/Water (50:50, v/v).

o Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 3-Methoxypiperidine
hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to

volume with Diluent.

o Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard

Solution.
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o Derivatization Reagent (5 mg/mL): Prepare a solution of Dansyl Chloride in Acetonitrile.

o Buffer: Prepare a 0.1 M Sodium Bicarbonate solution in water.

e Derivatization Procedure:

o

To 1.0 mL of the Standard or Sample Solution in a clean vial, add 1.0 mL of the Buffer
solution.

o

Add 1.0 mL of the Derivatization Reagent. Cap the vial and vortex thoroughly.

[¢]

Heat the vial at 60 °C for 30 minutes in a water bath or heating block.

[e]

Allow the vial to cool to room temperature. The solution is now ready for injection.
o Chromatographic Conditions:

o Column: C18, 4.6 mm x 150 mm, 5 pum particle size.

o Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

o Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

o Gradient: 40% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 40% B
and equilibrate for 5 minutes.

o Flow Rate: 1.0 mL/min.
o Detection Wavelength: 254 nm.
o Injection Volume: 10 pL.

o Data Analysis:

o Calculate the purity by area percent. The percentage of any single impurity is calculated
by dividing its peak area by the total area of all peaks in the chromatogram.

Exemplary Protocol: Assay by Quantitative NMR (QNMR)
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Causality: gNMR is a primary analytical method that allows for the direct measurement of a
compound's concentration against a certified internal standard, without the need for a specific
reference standard of the analyte itself.[11][12] The signal intensity in *H NMR is directly
proportional to the number of protons giving rise to the signal, enabling highly accurate and
precise purity/assay determination.[3][11]

Methodology:
e Method Planning & Standard Selection:

o Internal Standard (I1S): Maleic acid is an excellent choice. It is non-volatile, stable, has
simple, sharp singlets in a region unlikely to overlap with the analyte (~6.2-6.5 ppm), and
is highly soluble in D20.

o Solvent: Deuterium oxide (D20) is selected for its ability to dissolve both the amine
hydrochloride salt and the maleic acid internal standard.

e Sample Preparation:

o Accurately weigh ~15 mg of 3-Methoxypiperidine hydrochloride and ~10 mg of the
Maleic Acid internal standard (certified reference material) into the same vial. Record
weights precisely.

o Dissolve the mixture in ~0.75 mL of D20.
o Transfer the solution to a clean, dry 5 mm NMR tube.
» Data Collection (*H NMR):
o Spectrometer: 400 MHz or higher field instrument.
o Key Acquisition Parameters:
» Pulse Angle: 30-45 degrees (to avoid saturation).

» Relaxation Delay (d1): This is the most critical parameter for quantification. It must be
set to at least 5 times the longest T1 relaxation time of any proton being integrated (both
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analyte and IS). A conservative value of 30-60 seconds is recommended to ensure full
relaxation.

= Number of Scans (ns): 16 or 32, to achieve an adequate signal-to-noise ratio (S/N >
250:1 for the peaks being integrated).

e Data Processing & Calculation:

o Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

o Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet at ~3.3 ppm)
and the signal from the internal standard (the two vinyl protons of maleic acid, ~6.2-6.5

ppm).
o Calculate the purity (assay value) using the following formula:

Purity (%) = (I_analyte /1_1S) * (N_IS / N_analyte) * (MW _analyte / MW _IS) * (m_IS /
m_analyte) * Purity_IS

Where:

o | =Integral value

[e]

N = Number of protons for the integrated signal (N_analyte = 3 for methoxy; N_IS = 2 for
maleic acid)

[e]

MW = Molecular weight

o M = mass

[¢]

Purity IS = Purity of the internal standard (from its certificate)

Safety, Handling, and Storage

As a chemical intermediate, 3-Methoxypiperidine hydrochloride must be handled with
appropriate precautions.

e Hazard Identification:
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[e]

Causes skin irritation and serious eye damage.[13]

o

May cause respiratory irritation.[13]

[¢]

Harmful if swallowed.[14]

o

Classified as toxic to aquatic life with long-lasting effects.[13]

o Personal Protective Equipment (PPE):
o Wear protective gloves, chemical safety goggles, and a lab coat.[13]

o Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
[13]

» Handling & Storage:
o Avoid contact with skin, eyes, and clothing.
o Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

o Store locked up.[13]

Conclusion

3-Methoxypiperidine hydrochloride is a valuable and versatile building block for
pharmaceutical research and development. Its well-defined physicochemical properties,
combined with robust analytical methods for quality control, enable its confident application in
multi-step synthetic campaigns. A thorough understanding of its characteristics, as detailed in
this guide, is essential for its effective and safe utilization in the synthesis of next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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